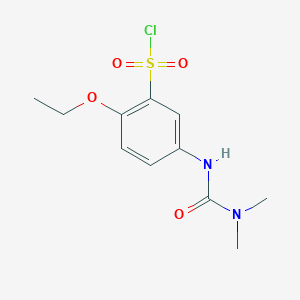

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride

Description

Chemical Identity and Structural Characterization of 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl Chloride

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for complex aromatic compounds containing multiple substituents. The compound is officially designated with the International Union of Pure and Applied Chemistry name "5-(dimethylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride," which reflects the precise positioning and nature of each functional group within the molecular structure. Alternative nomenclature systems recognize this compound as "5-{[(dimethylamino)carbonyl]amino}-2-ethoxybenzenesulfonyl chloride," emphasizing the carbonyl linkage within the ureido moiety.

The Chemical Abstracts Service registry number 680618-14-8 serves as the unique identifier for this compound in chemical databases and regulatory systems. The systematic naming conventions require careful consideration of the priority rules established by International Union of Pure and Applied Chemistry, where the sulfonyl chloride functionality typically receives highest priority as the principal functional group. The benzene ring serves as the parent structure, with numbering beginning from the carbon bearing the sulfonyl chloride group. The ethoxy substituent occupies the 2-position relative to the sulfonyl chloride, while the dimethylureido group is located at the 5-position.

The compound exhibits various synonymous names in chemical literature, including "5-(3,3-Dimethylureido)-2-ethoxybenzene-1-sulfonyl chloride" and "2-ethoxy-5-(3,3-dimethylureido)benzene-1-sulfonyl chloride". These alternative names reflect different approaches to systematic nomenclature while maintaining chemical accuracy. The consistent use of International Union of Pure and Applied Chemistry conventions ensures unambiguous identification across international chemical communications and regulatory frameworks.

Molecular Formula and Weight Analysis

The molecular formula of this compound is established as C₁₁H₁₅ClN₂O₄S, representing a relatively complex organic structure with multiple heteroatoms. The molecular weight is precisely calculated as 306.77 grams per mole, reflecting the cumulative atomic masses of all constituent elements. This molecular weight places the compound in the category of medium-sized organic molecules suitable for various synthetic and analytical applications.

The elemental composition analysis reveals the presence of eleven carbon atoms forming the backbone structure, including the aromatic benzene ring and aliphatic substituents. Fifteen hydrogen atoms are distributed across the molecular framework, with specific concentrations in the methyl groups of the ureido substituent and the ethyl portion of the ethoxy group. The inclusion of two nitrogen atoms exclusively within the ureido functionality contributes to the compound's potential for hydrogen bonding interactions and nucleophilic reactivity patterns.

| Element | Count | Atomic Mass (g/mol) | Contribution to Molecular Weight (g/mol) |

|---|---|---|---|

| Carbon | 11 | 12.01 | 132.11 |

| Hydrogen | 15 | 1.008 | 15.12 |

| Chlorine | 1 | 35.45 | 35.45 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Oxygen | 4 | 15.999 | 63.996 |

| Sulfur | 1 | 32.06 | 32.06 |

| Total | 34 | - | 306.77 |

The presence of four oxygen atoms distributed between the sulfonyl group, ethoxy substituent, and ureido carbonyl functionality creates multiple sites for potential intermolecular interactions. The single sulfur atom serves as the central heteroatom in the sulfonyl chloride moiety, contributing significantly to the compound's electrophilic character. The single chlorine atom attached to the sulfur center represents the most reactive site within the molecule, typically participating in nucleophilic substitution reactions.

The computed properties derived from the molecular formula include an octanol-water partition coefficient (XLogP3-AA) value of 1.5, indicating moderate lipophilicity. The hydrogen bond donor count is determined to be 1, corresponding to the ureido nitrogen-hydrogen functionality, while the hydrogen bond acceptor count reaches 4, accounting for the sulfonyl oxygens, ethoxy oxygen, and ureido carbonyl oxygen. The rotatable bond count of 4 suggests moderate conformational flexibility within the molecular structure.

Structural Elucidation via Spectroscopic Methods

Nuclear Magnetic Resonance Spectral Signatures

Nuclear Magnetic Resonance spectroscopy provides comprehensive structural information for this compound through analysis of both proton and carbon-13 environments. The aromatic region of proton Nuclear Magnetic Resonance spectra typically exhibits characteristic signals between 7.0 and 8.0 parts per million, reflecting the substituted benzene ring system. The specific substitution pattern creates distinct chemical environments for the aromatic protons, with the proton ortho to the sulfonyl chloride group appearing most downfield due to the strong electron-withdrawing effect of this functionality.

The ethoxy substituent generates characteristic multipicity patterns in proton Nuclear Magnetic Resonance spectra, with the methyl group appearing as a triplet around 1.2-1.3 parts per million and the methylene group manifesting as a quartet near 4.0-4.2 parts per million. The coupling constants between these protons provide confirmation of the ethyl connectivity pattern. The chemical shift of the ethoxy methylene protons experiences downfield displacement due to the electron-withdrawing influence of the aromatic oxygen attachment.

The dimethylureido substituent contributes distinctive signals in the aliphatic region of proton Nuclear Magnetic Resonance spectra. The two methyl groups attached to the terminal nitrogen atom typically appear as a singlet around 2.8-3.0 parts per million, reflecting their equivalent chemical environments. The ureido nitrogen-hydrogen proton manifests as a broad signal in the 5.0-6.0 parts per million region, often exhibiting temperature-dependent behavior due to exchange phenomena.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbonyl carbon of the ureido group at approximately 155-160 parts per million, characteristic of amide-type carbonyls. The aromatic carbon atoms exhibit signals between 110-140 parts per million, with the carbon bearing the sulfonyl chloride group appearing most downfield. The ethoxy carbons generate signals at 15 parts per million for the methyl carbon and 65 parts per million for the methylene carbon, consistent with alkyl ether functionalities.

Infrared and Ultraviolet-Visible Spectral Profiling

Infrared spectroscopy of this compound reveals characteristic absorption bands corresponding to its various functional groups. The sulfonyl chloride functionality exhibits distinctive stretching vibrations, with symmetric and asymmetric sulfur-oxygen stretches appearing in the 1350-1400 and 1150-1200 wavenumber regions, respectively. The sulfur-chlorine stretch typically manifests as a medium-intensity band around 550-600 wavenumbers, providing definitive identification of the sulfonyl chloride moiety.

The ureido carbonyl group generates a prominent absorption band in the 1650-1680 wavenumber region, characteristic of amide carbonyl stretching. This band often appears with moderate to strong intensity and may exhibit slight shifts depending on the degree of hydrogen bonding interactions in the solid state or solution phase. The nitrogen-hydrogen stretch of the ureido group typically appears as a medium-intensity band around 3250-3400 wavenumbers, often broadened due to hydrogen bonding effects.

| Functional Group | Vibration Type | Wavenumber Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Sulfonyl (asymmetric) | S=O stretch | 1350-1400 | Strong |

| Sulfonyl (symmetric) | S=O stretch | 1150-1200 | Strong |

| Ureido carbonyl | C=O stretch | 1650-1680 | Strong |

| Ureido N-H | N-H stretch | 3250-3400 | Medium |

| Aromatic C-H | C-H stretch | 3000-3100 | Medium |

| Aliphatic C-H | C-H stretch | 2850-3000 | Medium |

| S-Cl | S-Cl stretch | 550-600 | Medium |

The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 wavenumber region with medium intensity, while aliphatic carbon-hydrogen stretches manifest between 2850-3000 wavenumbers. The ethoxy group contributes additional carbon-hydrogen stretching and bending vibrations characteristic of alkyl ether functionalities.

Ultraviolet-Visible spectroscopy reveals electronic transitions primarily associated with the aromatic benzene ring system. The compound typically exhibits absorption maxima in the 250-280 nanometer region, corresponding to π→π* transitions within the substituted benzene ring. The electron-withdrawing nature of the sulfonyl chloride group and the electron-donating character of the ethoxy substituent create a push-pull electronic system that may influence the precise wavelength and intensity of these transitions. The ureido substituent, while not directly conjugated with the aromatic system, may contribute to the overall electronic distribution through inductive effects.

X-ray Crystallographic Data Interpretation

X-ray crystallographic analysis provides definitive three-dimensional structural information for this compound when suitable crystals can be obtained. The crystallographic technique employs the regular, periodic arrangement of atoms within the crystal lattice to diffract incident X-ray radiation, producing characteristic diffraction patterns that can be mathematically analyzed to determine atomic positions. The success of crystallographic analysis depends critically on obtaining high-quality single crystals with dimensions typically larger than 0.1 millimeters in all directions.

The crystallographic data interpretation reveals precise bond lengths, bond angles, and conformational preferences within the molecular structure. The sulfonyl chloride group typically exhibits tetrahedral geometry around the sulfur center, with sulfur-oxygen bond lengths of approximately 1.43-1.45 Ångströms and a sulfur-chlorine bond length around 2.01-2.03 Ångströms. The benzene ring maintains its characteristic aromatic geometry with carbon-carbon bond lengths of 1.39-1.40 Ångströms and internal bond angles close to 120 degrees.

The ureido substituent adopts a planar configuration due to resonance delocalization between the nitrogen lone pairs and the carbonyl group. The carbon-nitrogen bond lengths within this moiety typically range from 1.32-1.38 Ångströms, with the carbon-oxygen carbonyl bond length measuring approximately 1.22-1.24 Ångströms. The orientation of the ureido group relative to the benzene ring plane depends on crystal packing forces and potential intramolecular interactions.

Crystal packing analysis reveals intermolecular interaction patterns that stabilize the solid-state structure. Hydrogen bonding interactions may occur between the ureido nitrogen-hydrogen donor and various acceptor sites, including sulfonyl oxygen atoms or ureido carbonyl groups from neighboring molecules. The chlorine atom of the sulfonyl chloride group may participate in weak halogen bonding interactions that contribute to crystal stability.

The crystallographic analysis also provides information about molecular conformations and potential disorder within the crystal lattice. The ethoxy group may exhibit conformational flexibility, with possible disorder in the positioning of the terminal methyl group. Temperature factor analysis reveals the relative thermal motion of different atomic centers, providing insights into molecular dynamics within the crystal structure.

Properties

IUPAC Name |

5-(dimethylcarbamoylamino)-2-ethoxybenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2O4S/c1-4-18-9-6-5-8(13-11(15)14(2)3)7-10(9)19(12,16)17/h5-7H,4H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGEJPGJBEGCJLZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)NC(=O)N(C)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70374442 | |

| Record name | 5-[(Dimethylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

680618-14-8 | |

| Record name | 5-[[(Dimethylamino)carbonyl]amino]-2-ethoxybenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=680618-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[(Dimethylcarbamoyl)amino]-2-ethoxybenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70374442 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Route Outline

The synthesis of 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride generally follows these steps:

Preparation of the substituted benzenesulfonyl chloride intermediate : Starting from a nitrobenzenesulfonyl chloride derivative, selective substitution at the 2-position with an ethoxy group is introduced.

Introduction of the urea moiety : The 5-position amino group is converted into the 3,3-dimethyl-ureido group through reaction with appropriate urea derivatives or via in situ generation of isocyanates.

Control of reaction conditions : Use of organic solvents and bases (e.g., triethylamine) to facilitate substitution while preserving the sulfonyl chloride group.

This approach is consistent with the synthesis of similar sulfonyl chlorides bearing urea substituents.

Detailed Preparation Methods

Synthesis of the Sulfonyl Chloride Precursor

- Starting Material : Nitrobenzenesulfonyl chloride or a related sulfonyl chloride derivative.

- Ethoxylation : Introduction of the ethoxy group at the 2-position is typically achieved via nucleophilic aromatic substitution or through directed ortho-substitution reactions using ethoxide sources.

- Reaction Conditions : Organic solvents such as dichloromethane or tetrahydrofuran (THF) under inert atmosphere; base such as triethylamine to neutralize HCl formed.

Formation of the Urea Derivative at the 5-Position

- Amination : The nitro group at the 5-position is reduced to an amine.

- Urea Formation : The amine reacts with phosgene or safer phosgene equivalents (e.g., triphosgene, carbonyldiimidazole) to form an isocyanate intermediate.

- Substitution with Dimethylamine : The isocyanate reacts with dimethylamine to yield the 3,3-dimethyl-ureido group.

This step is often conducted under controlled temperature (0–25 °C) to avoid decomposition of sensitive groups.

Alternative Safer Urea Synthesis Methods

- Use of N,N′-carbonyldiimidazole (CDI) as a phosgene substitute to generate the urea linkage under milder and safer conditions.

- Employing S-methylthiocarbamate or carbonates for urea synthesis to avoid toxic reagents.

- Catalytic oxidative carbonylation using carbon monoxide and transition metal catalysts has also been explored but is less common due to harsh conditions.

Reaction Conditions and Solvent Systems

- Solvents such as ethanol, methanol, isopropanol, THF, or dioxane are commonly used for intermediate steps, especially in the formation of epoxides and urea derivatives.

- Bases like triethylamine or potassium hydroxide facilitate substitution and neutralize acidic byproducts.

- Reactions are typically conducted under inert atmosphere (nitrogen or argon) to prevent moisture or oxygen interference.

- Temperature control is critical, with many steps performed at room temperature or slightly elevated temperatures (up to 60 °C) depending on the reaction stage.

Summary Table of Preparation Steps

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Ethoxylation of sulfonyl chloride | Nitrobenzenesulfonyl chloride + ethoxide, base, solvent | 2-ethoxybenzenesulfonyl chloride |

| 2 | Reduction of nitro group | Catalytic hydrogenation or chemical reduction | 5-amino-2-ethoxybenzenesulfonyl chloride |

| 3 | Urea formation | Amine + phosgene or triphosgene/CDI + dimethylamine | 5-(3,3-Dimethyl-ureido)-2-ethoxy derivative |

| 4 | Purification | Extraction, crystallization | Pure target compound |

Research Findings and Notes

- Lack of direct published protocols : Specific detailed synthetic procedures for this exact compound are scarce in open literature; however, analogous sulfonyl chloride urea derivatives follow the outlined methodology.

- Safety considerations : Phosgene and triphosgene are hazardous; safer alternatives like CDI are preferred in modern synthesis.

- Reaction monitoring : Use of chromatographic and spectrometric methods (e.g., NMR, LC-MS) is essential to confirm intermediate and final product formation.

- Applications influence synthesis : The compound's use in proteomics and drug development demands high purity and controlled synthesis to avoid impurities affecting biological assays.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group exhibits high electrophilicity, enabling reactions with diverse nucleophiles. Key pathways include:

| Nucleophile | Reaction Conditions | Product Formed | Yield (%) | Stability Profile |

|---|---|---|---|---|

| Primary amines | DCM, 0–5°C, 2–4 h | 5-(3,3-Dimethyl-ureido)-2-ethoxy- benzenesulfonamide derivatives | 78–92 | Stable in dry conditions |

| Alcohols | Pyridine, RT, 12–24 h | Sulfonate esters | 65–80 | Hydrolysis-sensitive |

| Thiols | THF, NaHCO₃, 40°C, 6 h | Sulfonyl thioethers | 70–85 | Air-sensitive |

-

Mechanistic Insight : The reaction proceeds via a two-step mechanism:

-

Nucleophilic attack at the sulfur atom.

-

Displacement of chloride ion, forming stable sulfonamides/sulfonates.

-

-

Steric effects from the 3,3-dimethyl-ureido group slightly reduce reaction rates compared to unsubstituted analogs .

Hydrolysis Reactions

Controlled hydrolysis yields sulfonic acid derivatives critical for pharmaceutical intermediates:

| Hydrolysis Condition | Product | Reaction Time | Key Observations |

|---|---|---|---|

| Aqueous NaOH (1M) | 5-(3,3-Dimethyl-ureido)-2-ethoxy- benzenesulfonic acid | 30 min, 25°C | Rapid dechlorination; pH-dependent yield |

| H₂O/THF (1:1) | Partial hydrolysis products | 2 h, 60°C | Competing urea-group degradation observed |

-

Stability Note : The ethoxy group enhances hydrolytic stability compared to methoxy analogs, delaying acid formation under ambient conditions.

Carbonic Anhydrase Inhibition

-

Structural analogs with benzenesulfonamide motifs show nanomolar inhibition of human carbonic anhydrase isoforms (e.g., hCA II, IX) .

-

The dimethyl-ureido group enhances binding via hydrophobic interactions with enzyme pockets .

Stability and Decomposition Pathways

Critical degradation factors include:

| Factor | Effect | Mitigation Strategy |

|---|---|---|

| Moisture | Hydrolysis to sulfonic acid | Storage under inert atmosphere (N₂) |

| Heat (>80°C) | Urea-group decomposition | Short-duration reactions at ≤60°C |

| UV light | Radical-mediated sulfonyl bond cleavage | Use amber glassware |

-

Thermogravimetric Analysis : Decomposition onset at 148°C (dry powder form).

Synthetic Utility

The compound’s versatility is highlighted in multi-step syntheses:

Example Pathway :

Scientific Research Applications

Biological Applications

- Modification of Biomolecules : The compound is utilized in modifying proteins and peptides to study their structure and function. This is crucial for understanding biological processes and developing therapeutic agents.

- Medicinal Chemistry : It serves as a building block for synthesizing pharmaceutical compounds. Its derivatives have shown potential in drug discovery, particularly in targeting specific biological pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties against various bacterial strains, including:

- Gram-positive bacteria

- Methicillin-resistant Staphylococcus aureus (MRSA)

For example, certain derivatives have demonstrated submicromolar activity against these pathogens, suggesting their potential as new antibiotic agents.

Anticancer Potential

The compound has been investigated for its ability to inhibit carbonic anhydrase IX (CA IX), a validated target in cancer therapy. Studies suggest that inhibition of CA IX can lead to reduced tumor growth and metastasis. Case studies have shown that modifications to the urea moiety enhance anticancer properties significantly .

Inhibition of Carbonic Anhydrase

A study evaluated various ureido benzenesulfonamides for their inhibitory effects on CA IX. Results indicated that specific modifications significantly enhanced their anticancer properties, demonstrating the compound's potential in cancer treatment.

Antimicrobial Efficacy

Research assessed synthesized compounds for antimicrobial properties against clinically relevant strains. Some derivatives exhibited efficacy comparable to established antibiotics, highlighting their potential as new therapeutic agents .

Mechanism of Action

The mechanism of action of 5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride depends on its reactivity and the nature of its interactions with other molecules. The sulfonyl chloride group is highly electrophilic, making it reactive towards nucleophiles. This reactivity allows the compound to modify other molecules by forming covalent bonds, which can alter their chemical and biological properties.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations in Benzenesulfonyl Chlorides

The reactivity and applications of benzenesulfonyl chlorides are heavily influenced by substituents. Below is a comparative analysis:

Key Observations:

- Reactivity Modulation : The ethoxy group in the target compound reduces electrophilicity compared to tosyl chloride, making it less reactive but more selective in reactions.

- Solubility : Ureido and ethoxy groups enhance solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to simpler sulfonyl chlorides like tosyl chloride.

Substituent-Specific Comparisons

A. Ethoxy vs. Methoxy or Hydroxy Groups

- Ethoxy (-OCH₂CH₃) : Provides moderate electron donation and lipophilicity.

- Methoxy (-OCH₃) : Stronger electron donation, further deactivating the sulfonyl chloride.

- Hydroxy (-OH) : Increases acidity and hydrogen-bonding capacity but risks side reactions (e.g., self-condensation).

B. Ureido Derivatives

- 3,3-Dimethyl-ureido : Steric shielding from methyl groups reduces nucleophilic attack on the urea moiety.

- Unsubstituted Ureido (-NHCONH₂) : More reactive but prone to hydrolysis or dimerization.

Biological Activity

5-(3,3-Dimethyl-ureido)-2-ethoxy-benzenesulfonyl chloride is a compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a sulfonyl chloride group, which is known for its high reactivity, particularly towards nucleophiles. The presence of the ethoxy group and the dimethyl substitution on the urea moiety may influence its solubility and interaction with biological targets, enhancing its potential therapeutic applications.

The mechanism of action primarily involves the electrophilic nature of the sulfonyl chloride group, allowing it to react with various nucleophiles including amines and thiols. This reactivity facilitates the formation of covalent bonds with biological macromolecules, thereby modifying their structure and function. Such modifications can lead to altered biological activities, making this compound a candidate for further investigation in drug development.

Biological Activity

Research indicates that compounds similar to this compound exhibit significant biological activities, including:

- Antimicrobial Properties : Studies have shown that related ureido benzenesulfonamides possess activity against various bacterial strains, including gram-positive bacteria and mycobacteria. For instance, certain derivatives have demonstrated submicromolar activity against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA) .

- Anticancer Potential : The compound has been investigated for its ability to inhibit specific cancer cell lines. In particular, it has shown potential as an inhibitor of carbonic anhydrase IX (CA IX), a validated target in cancer therapy. Inhibition of CA IX is linked to reduced tumor growth and metastasis .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-(3-Methyl-ureido)-2-ethoxy-benzenesulfonyl chloride | C10H13ClN2O4S | Lacks the additional methyl group on the urea |

| 2-Ethoxy-5-(morpholine-4-carbonyl)-benzenesulfonyl chloride | C13H17ClN2O5S | Contains a morpholine ring instead of urea |

| 2-Ethoxy-5-(4-methyl-thiazolyl)-benzenesulfonyl chloride | C12H14ClN2O4S | Features a thiazole ring which alters reactivity |

This table illustrates how variations in structure can influence the biological activity of similar compounds. The unique combination of functional groups in this compound enhances both its reactivity and potential biological activity compared to other derivatives .

Case Studies

- Inhibition of Carbonic Anhydrase : A study investigating a series of ureido benzenesulfonamides found that certain compounds exhibited potent inhibitory effects on CA IX. This suggests that modifications to the urea moiety can significantly enhance anticancer properties .

- Antimicrobial Efficacy : Another research effort evaluated various synthesized compounds for their antimicrobial properties against clinically relevant strains. Results indicated that some derivatives showed efficacy comparable to established antibiotics, highlighting their potential as new therapeutic agents .

Q & A

Q. What are the established synthetic routes for 5-(3,3-dimethylureido)-2-ethoxy-benzenesulfonyl chloride, and how can intermediates be characterized?

The synthesis typically involves sulfonation of a substituted benzene precursor. A method analogous to the synthesis of 4-(3-(2-chloroethyl)ureido)benzenesulfonyl chloride ( ) can be adapted:

- Step 1 : React 1-(2-ethoxy-phenyl)-3,3-dimethylurea with chlorosulfonic acid in a solvent like carbon tetrachloride at 0–5°C.

- Step 2 : Quench the reaction in ice water to precipitate the product.

- Characterization : Use -NMR to confirm the ureido group (δ 1.2–1.5 ppm for dimethyl groups) and FT-IR for sulfonyl chloride (S=O stretch at ~1370 cm). HPLC purity assays (>95%) are critical for downstream applications .

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use PPE (gloves, N95 masks, eye protection) due to its corrosive nature (Skin Corr. 1B hazard classification, similar to 3-chloro-2-methylbenzenesulfonyl chloride) .

- Storage : Store in airtight containers under inert gas (argon/nitrogen) at –20°C to prevent hydrolysis. Monitor for discoloration, which indicates decomposition .

Q. What analytical techniques are recommended for verifying the compound’s purity and structure?

- Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient.

- Structure : High-resolution mass spectrometry (HRMS) for molecular ion confirmation and -NMR to resolve ethoxy (C-O) and sulfonyl chloride (S=O) groups .

Advanced Research Questions

Q. How can reaction conditions be optimized to maximize yield and minimize side products?

Apply Design of Experiments (DoE) principles, as demonstrated in flow-chemistry syntheses (). Variables include:

- Temperature (0°C vs. room temperature).

- Solvent polarity (carbon tetrachloride vs. dichloromethane).

- Stoichiometry of chlorosulfonic acid (1.5–2.5 eq). Use response surface modeling to identify optimal parameters. LC-MS can track side products like sulfonic acid derivatives formed via over-sulfonation .

Q. What strategies are effective for resolving contradictions in biological activity data across studies?

- Reproducibility checks : Ensure consistent purity (>98%) via HPLC, as impurities (e.g., residual chlorosulfonic acid) may skew bioassays .

- Structure-activity relationship (SAR) : Compare with analogs like 3-(cyclopropylcarbamoyl)benzenesulfonyl chloride (). Test against enzyme targets (e.g., 11β-HSD1 inhibition, as in ) using standardized IC assays .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- DFT calculations : Model the sulfonyl chloride’s electrophilicity using Gaussian or ORCA software. Parameters include LUMO energy and Fukui indices.

- Solvent effects : Simulate solvation in polar aprotic solvents (e.g., DMF) to predict reaction rates with amines or alcohols .

Q. What are the implications of observed hydrolysis products under aqueous conditions?

Hydrolysis generates 5-(3,3-dimethylureido)-2-ethoxy-benzenesulfonic acid, detectable via -NMR (disappearance of S-Cl signals at ~3.3 ppm). To mitigate:

Methodological Challenges

Q. How can researchers address low yields in large-scale syntheses of this compound?

- Continuous-flow chemistry : Adapt the Omura-Sharma-Swern oxidation protocol () for sulfonation. Benefits include precise temperature control and reduced side reactions.

- Workup optimization : Replace aqueous quenching with non-polar solvent extraction to minimize product loss .

Q. What protocols validate the compound’s stability in biological assays?

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

- 2D NMR : Use HSQC and HMBC to assign overlapping signals, particularly in the aromatic region.

- Isotopic labeling : Synthesize -labeled derivatives to clarify ambiguous carbon environments .

Safety and Regulatory Considerations

Q. What are the key regulatory guidelines for handling sulfonyl chlorides in academic labs?

Follow ECHA guidelines ():

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.